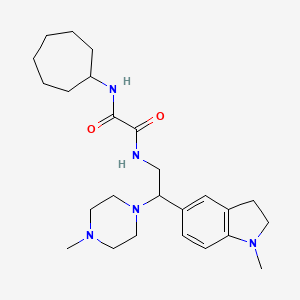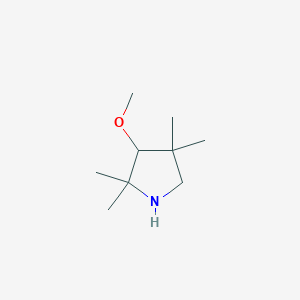![molecular formula C19H13F3N4S B2984560 (E)-3-benzyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 879918-23-7](/img/structure/B2984560.png)
(E)-3-benzyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-3-benzyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a derivative of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole . The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole system is a bicyclic analog of two very important components, 1,2,4-triazole and 1,3,4-thiadiazole . These compounds have attracted much interest in the field of synthetic organic chemistry and medicinal chemistry due to their broad spectrum of pharmacological and biological activities .
Synthesis Analysis
The synthesis of fluorinated [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives has been achieved by cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by spectroscopic techniques, including IR, 1H NMR, and mass spectra .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds involve the cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by its IR spectrum, 1H NMR spectrum, and mass spectra .
Aplicaciones Científicas De Investigación
Anticancer Activity
- A study by Ibrahim (2009) synthesized a series of 3,6-disubstituted triazolo[3,4-b]thiadiazole derivatives, demonstrating their potential as anti-tumor agents against a wide range of cancer cell lines. These compounds showed inhibitory effects on cancer cell growth, suggesting their utility in cancer treatment research (Ibrahim, 2009).
- Chowrasia et al. (2017) synthesized fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, finding moderate to good antiproliferative potency against various cancer cell lines. This research points towards the potential of such compounds in the development of anticancer drugs (Chowrasia et al., 2017).
Insecticidal Properties
- Fadda et al. (2017) investigated the insecticidal properties of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. Their study contributes to the understanding of the potential use of these compounds in pest control (Fadda et al., 2017).
Antimicrobial Activity
- Gilani et al. (2011) synthesized novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives, demonstrating their antimicrobial properties against various bacterial and fungal strains. This study highlights the potential of these compounds in antimicrobial research (Gilani et al., 2011).
Antioxidant Activity
- Kotaiah et al. (2014) evaluated the antioxidant activity of a series of 1,2,4-(triazolo[3,4-b][1,3,4]thiadiazol-6-yl)selenopheno[2,3-d]pyrimidines. They found some compounds to exhibit promising antioxidant, antibacterial, and antifungal activities, contributing to the field of antioxidant research (Kotaiah et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
3-benzyl-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4S/c20-19(21,22)15-8-4-7-14(11-15)9-10-17-25-26-16(23-24-18(26)27-17)12-13-5-2-1-3-6-13/h1-11H,12H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDLKYWRJHWXIP-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C=CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)/C=C/C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2984479.png)



![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2984489.png)
![2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide](/img/structure/B2984492.png)
![(5Z)-5-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2984493.png)
![Tert-Butyl (3-(2-Hydroxyethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate](/img/structure/B2984494.png)



![2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one](/img/structure/B2984499.png)

